molecular formula C24H28N2O5S2 B2542525 5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide CAS No. 900137-23-7

5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide

Cat. No.: B2542525
CAS No.: 900137-23-7
M. Wt: 488.62
InChI Key: YPKXWNJYEYIDLU-UHFFFAOYSA-N
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Description

5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide is a synthetic compound used in various scientific and industrial applications. This article explores its synthesis, reactions, applications, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is synthesized through multi-step chemical processes involving sulfonamide and trimethylbenzene derivatives. The synthetic route typically involves nitration, sulfonation, and amination reactions. Key steps include the reaction of 4-dimethylphenylsulfonamide with 4-methoxyaniline, followed by a trimethylbenzene derivative, under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production requires scalability and efficiency. Typical methods involve using high-pressure reactors, automated feeding systems for reagents, and continuous monitoring of reaction parameters to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, such as:

  • Oxidation: : Converts the compound to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Involves reducing agents like hydrogen gas to yield amine derivatives.

  • Substitution: : Reacts with halogens or other nucleophiles to replace functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate.

  • Reduction: : Hydrogenation using a catalyst like palladium on carbon.

  • Substitution: : Nucleophiles like sodium hydroxide or halogens under controlled temperature and pH conditions.

Major Products Formed

  • Oxidation forms sulfoxides and sulfones.

  • Reduction yields amines.

  • Substitution produces various derivatives depending on the substituents used.

Scientific Research Applications

This compound has diverse applications across several scientific disciplines:

  • Chemistry: : Used as a reagent in synthetic organic chemistry.

  • Biology: : Studied for its potential effects on biological systems.

  • Medicine: : Investigated for its pharmacological properties.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound's mechanism involves interacting with molecular targets such as enzymes or receptors. It modulates biological pathways by binding to specific sites, altering the activity of target proteins or biochemical processes.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and trimethylbenzene compounds. Unique features include its specific functional groups, which provide distinct reactivity and applications.

List of Similar Compounds

  • 4-dimethylphenylsulfonamide

  • 4-methoxyaniline derivatives

  • Trimethylbenzene derivatives

Biological Activity

5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide is a synthetic sulfonamide compound with potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a sulfonamide group and various aromatic rings. The IUPAC name is N-(4-methoxyphenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide. Its molecular formula is C24H28N2O5S2.

PropertyValue
Molecular Weight468.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number900137-23-7

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Sulfonation : Introduction of the sulfonamide group.
  • Amination : Reaction with amines to form the desired sulfonamide.
  • Trimethylation : Addition of trimethyl groups to enhance biological activity.

The synthetic route often employs reagents like 4-dimethylphenylsulfonamide and 4-methoxyaniline under controlled conditions to yield high purity and yield .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism of action is believed to involve inhibition of bacterial folate synthesis .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study conducted on human cell lines demonstrated that the compound reduced cell proliferation in cancerous cells by inducing apoptosis. The IC50 value was found to be lower than that of other known sulfonamides .
  • Animal Models : In vivo experiments using mouse models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other sulfonamide derivatives was conducted:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityIC50 (µM)
5-(N,4-dimethylphenylsulfonamido)HighModerate15
SulfanilamideModerateLow20
TrimethoprimHighHigh10

Properties

IUPAC Name

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S2/c1-17-7-13-22(14-8-17)32(27,28)26(5)23-16-24(19(3)15-18(23)2)33(29,30)25(4)20-9-11-21(31-6)12-10-20/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKXWNJYEYIDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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